N-(2-hydroxy-2-methyl-4-(methylthio)butyl)quinoxaline-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of quinoxaline derivatives, like the one , can be achieved by adopting green chemistry principles . Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .Scientific Research Applications
Organic and Medicinal Chemistry Applications
- Catalysis and Synthesis : Quinoxaline derivatives, such as the one , are often used in the synthesis of complex organic compounds. For example, they have been utilized in the preparation of chiral pharmaceutical ingredients, demonstrating their utility in asymmetric hydrogenation reactions (Imamoto et al., 2012).
- Radioligand Development : Quinoxaline-2-carboxamide derivatives have been explored for their potential in creating radioligands, which are crucial for imaging techniques like positron emission tomography (PET) (Matarrese et al., 2001).
- Chemical Reactions and Pathways : Studies have investigated the reductive formylation of quinoxaline derivatives, providing insights into novel reaction pathways and potential applications in synthetic chemistry (Baxter & Cameron, 1968).
Biological and Pharmacological Research
- Antimicrobial Activity : Research has shown that quinoxaline derivatives exhibit antimicrobial activity against various bacterial and yeast strains. This suggests their potential as new drugs for antimicrobial chemotherapy (Vieira et al., 2014).
- Drug Discovery and Development : Quinoxaline-2-carboxamide analogs have been key in the discovery and development of drugs like VX-770 (ivacaftor), which is used for treating cystic fibrosis (Hadida et al., 2014).
- Neuroprotective Properties : Some quinoxaline derivatives have shown potential as neuroprotectants, providing protection against cerebral ischemia, which could have implications in stroke and neurodegenerative disease research (Sheardown et al., 1990).
Metabolism and Biochemical Studies
- Metabolic Pathways : The metabolism of quinoxaline derivatives in liver microsomes has been a subject of study, revealing insights into their biotransformation and potential toxicological implications (Liu et al., 2008).
Material Science Applications
- Polyamide Synthesis : Quinoxaline moieties have been used in the synthesis of new polyamides, demonstrating their utility in material science and engineering (Patil et al., 2011).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in various biological and pharmaceutical applications .
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other quinoxaline derivatives .
Biochemical Pathways
The compound likely affects multiple biochemical pathways, given the diverse biological activities of quinoxaline derivatives . .
Result of Action
Quinoxaline derivatives have been associated with a wide range of biological activities .
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-15(20,7-8-21-2)10-17-14(19)13-9-16-11-5-3-4-6-12(11)18-13/h3-6,9,20H,7-8,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCNZBAKJALDJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=NC2=CC=CC=C2N=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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